molecular formula C11H13N3O B1666024 4-Aminoantipyrine CAS No. 83-07-8

4-Aminoantipyrine

Cat. No.: B1666024
CAS No.: 83-07-8
M. Wt: 203.24 g/mol
InChI Key: RLFWWDJHLFCNIJ-UHFFFAOYSA-N
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Description

Ampyrone, also known as 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one, is a metabolite of aminopyrine. It possesses analgesic, anti-inflammatory, and antipyretic properties. its use as a drug is discouraged due to the risk of agranulocytosis. Ampyrone is primarily used as a reagent in biochemical reactions producing peroxides or phenols and in measuring extracellular water .

Mechanism of Action

Target of Action

4-Aminoantipyrine (AMPYRONE) is a derivative of antipyrine, which has been used as an anti-inflammatory and analgesic drug . The primary targets of this compound are enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase . These enzymes play crucial roles in various biological processes, including neurotransmission and melanin synthesis .

Mode of Action

This compound interacts with its targets by forming Schiff bases . The presence of a free amine and a cyclic ketone functionality in this compound makes it an attractive substrate for Schiff base formation . These Schiff bases inhibit the activity of enzymes such as AChE, BChE, and tyrosinase , thereby modulating their respective biological processes.

Biochemical Pathways

The inhibition of AChE and BChE enzymes by this compound affects the cholinergic neurotransmission pathway . On the other hand, the inhibition of tyrosinase affects the melanin synthesis pathway . The downstream effects of these pathway modulations include potential therapeutic effects against conditions like Alzheimer’s disease and abnormal skin pigmentation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of targeted enzymes and the modulation of their associated biological processes . For instance, the inhibition of AChE and BChE can potentially alleviate symptoms of Alzheimer’s disease . Similarly, the inhibition of tyrosinase can potentially regulate melanin synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of Schiff bases . Additionally, the presence of oxidizing agents can lead to the reaction of this compound with phenolic compounds to produce a colored dye . .

Safety and Hazards

4-Aminoantipyrine should be handled with care to avoid dust formation, ingestion, and inhalation . It should not come into contact with the eyes, skin, or clothing. The compound should be stored in a tightly closed container in a dry, well-ventilated place, away from direct sunlight .

Future Directions

Research on 4-Aminoantipyrine and its derivatives is ongoing, particularly in the field of pharmaceutical science . Its rich coordination chemistry and potential applications make it an area of great interest. Future research may focus on developing new Schiff base derivatives of this compound and exploring their utility as antibacterial and antifungal agents .

Biochemical Analysis

Biochemical Properties

4-Aminoantipyrine plays a significant role in various biochemical reactions. It interacts with enzymes such as human tyrosinase, where it acts as an activator of the intra-melanosomal domain . This interaction enhances the catalytic efficiency of tyrosinase, leading to increased melanin production . Additionally, this compound forms metal complexes due to its amino nitrogen, which serves as a strong coordination site . These complexes are utilized in chemosensing applications and have potential antimicrobial activities .

Cellular Effects

This compound influences various cellular processes. In studies involving mouse models of oculocutaneous albinism type 1B, this compound was shown to improve pigmentation by increasing melanin deposition in fur . This compound also stimulates liver microsomes, which are involved in drug metabolism and detoxification . Furthermore, this compound’s interaction with cellular components can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the intra-melanosomal domain of human tyrosinase, enhancing its catalytic activity and promoting melanin synthesis . Additionally, this compound forms Schiff bases when treated with aldehydes or ketones, which are used in chemosensing applications . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that treating mice with this compound for 30 days resulted in a mild improvement in melanin deposition . The stability and degradation of this compound in vitro and in vivo can influence its long-term effects on cellular function. Additionally, the compound’s ability to stimulate liver microsomes suggests potential long-term impacts on drug metabolism and detoxification processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, doses of up to 48 mg/kg/day were administered intraperitoneally for 30 days . This dosage resulted in a mild improvement in melanin deposition in fur, although the effects on eye pigmentation were inconclusive . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of aminopyrine and metamizole, and it inhibits prostaglandin-endoperoxide synthase (EC 1.14.99.1), preventing the formation of prostaglandins and thromboxanes . This inhibition contributes to its anti-inflammatory and antipyretic properties . Additionally, this compound’s interaction with liver microsomes suggests its involvement in drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s ability to form metal complexes also influences its distribution within biological systems . These interactions can affect the compound’s bioavailability and efficacy in different tissues .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is known to stimulate liver microsomes, indicating its presence in the endoplasmic reticulum . Additionally, its interaction with human tyrosinase suggests localization within melanosomes, where it enhances melanin synthesis . The presence of targeting signals or post-translational modifications may further direct this compound to specific cellular compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

Ampyrone undergoes several types of chemical reactions, including:

    Oxidation: Ampyrone can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in ampyrone.

    Substitution: Ampyrone can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFWWDJHLFCNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048860
Record name Ampyrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-07-8
Record name 4-Aminoantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-07-8
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Record name Ampyrone
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Record name 4-Aminoantipyrine
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Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-
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Record name Ampyrone
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Record name 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Source European Chemicals Agency (ECHA)
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Record name AMPYRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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